molecular formula C9H13BrN2 B12078384 5-bromo-N-butylpyridin-3-amine

5-bromo-N-butylpyridin-3-amine

Cat. No.: B12078384
M. Wt: 229.12 g/mol
InChI Key: MPKWXVLSBVDODA-UHFFFAOYSA-N
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Description

5-bromo-N-butylpyridin-3-amine is a chemical compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound The presence of a bromine atom at the 5th position and a butyl group at the nitrogen atom of the pyridine ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-butylpyridin-3-amine can be achieved through several methods. One common method involves the bromination of N-butylpyridin-3-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-butylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Scientific Research Applications

5-bromo-N-butylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of inhibitors or activators of specific enzymes.

    Medicine: Potential applications include the development of pharmaceutical compounds with therapeutic properties. Its derivatives may exhibit biological activity that can be harnessed for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-butylpyridin-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and butyl group can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

5-bromo-N-butylpyridin-3-amine

InChI

InChI=1S/C9H13BrN2/c1-2-3-4-12-9-5-8(10)6-11-7-9/h5-7,12H,2-4H2,1H3

InChI Key

MPKWXVLSBVDODA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=CN=C1)Br

Origin of Product

United States

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